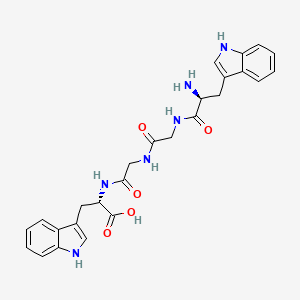
L-Tryptophylglycylglycyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophylglycylglycyl-L-tryptophan is a synthetic peptide composed of two tryptophan residues and two glycine residues Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor for serotonin and melatonin Glycine is the simplest amino acid and acts as a neurotransmitter in the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-tryptophan, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine and L-tryptophan).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, advancements in metabolic engineering and fermentation processes can be employed to produce the individual amino acids, L-tryptophan and glycine, in large quantities using microbial systems like Escherichia coli .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophylglycylglycyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products like kynurenine.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified functional groups.
Substitution: Peptide derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in modulating neurotransmitter levels.
Mécanisme D'action
The mechanism of action of L-Tryptophylglycylglycyl-L-tryptophan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors and enzymes involved in neurotransmitter synthesis and signaling.
Pathways: It may influence pathways related to serotonin and melatonin production, as well as other signaling cascades involving tryptophan derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan: An essential amino acid involved in protein synthesis and neurotransmitter production.
Glycylglycine: A dipeptide composed of two glycine residues, used in biochemical studies.
L-Tryptophylglycine: A dipeptide with one tryptophan and one glycine residue, studied for its biological activity.
Uniqueness
Its combination of tryptophan and glycine residues allows for unique interactions with biological targets and pathways, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
73205-86-4 |
|---|---|
Formule moléculaire |
C26H28N6O5 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H28N6O5/c27-19(9-15-11-28-20-7-3-1-5-17(15)20)25(35)31-13-23(33)30-14-24(34)32-22(26(36)37)10-16-12-29-21-8-4-2-6-18(16)21/h1-8,11-12,19,22,28-29H,9-10,13-14,27H2,(H,30,33)(H,31,35)(H,32,34)(H,36,37)/t19-,22-/m0/s1 |
Clé InChI |
DXEPVRDSZNNCBX-UGKGYDQZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


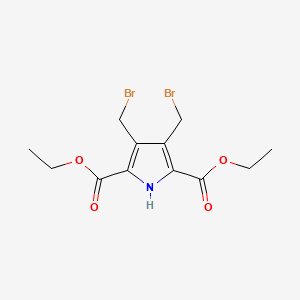

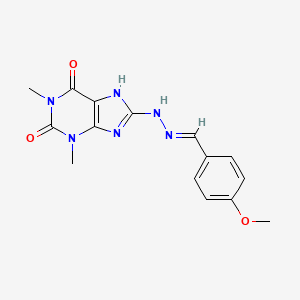

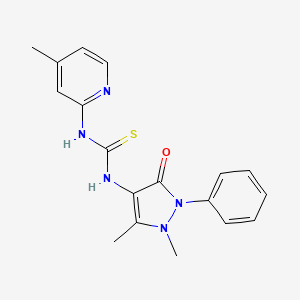
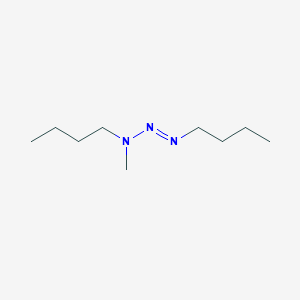
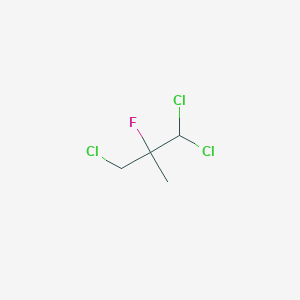
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
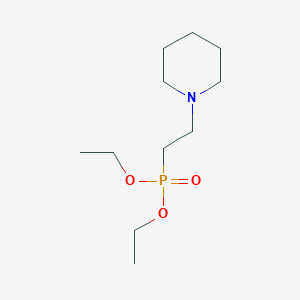
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
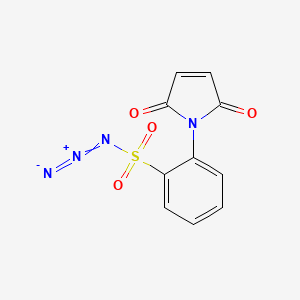
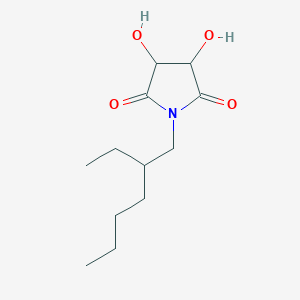
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
